molecular formula C10H2Co2F12O4+2 B8072335 cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B8072335
M. Wt: 531.97 g/mol
InChI Key: UIIKKGKIICOZQC-SUXDNRKISA-L
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Description

Chemical Identity of Cobalt(2+);(Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this complex is This compound , reflecting its cationic cobalt center and anionic hexafluoroacetylacetonate (hfac) ligand. The molecular formula $$ \text{C}{10}\text{H}{2}\text{CoF}{12}\text{O}{4} $$ accounts for two hfac ligands chelating the cobalt ion, each contributing five carbon atoms, six fluorine atoms, and two oxygen atoms. The "(Z)" designation specifies the stereochemistry of the enolic double bond in the ligand, which adopts a planar configuration to maximize conjugation.

Structural Relationship to β-Diketonate Ligands

β-Diketonate ligands, such as acetylacetonate (acac) and hexafluoroacetylacetonate (hfac), bind metal ions via two oxygen atoms in a bidentate manner. The hfac ligand in this complex differs from acac due to the substitution of hydrogen atoms with electronegative fluorine groups at the 1, 1, 1, 5, 5, and 5 positions. This substitution increases the ligand’s Lewis acidity and stabilizes the enolate form, as evidenced by the near-complete enolization of hexafluoroacetylacetone in solution. The cobalt(II) center adopts an octahedral geometry, with two hfac ligands occupying equatorial positions and potential solvent molecules or counterions in axial sites.

Table 1: Comparative Properties of Cobalt(II) β-Diketonate Complexes
Property Cobalt(II) hfac Cobalt(II) acac
Molecular Formula $$ \text{C}{10}\text{H}{2}\text{CoF}{12}\text{O}{4} $$ $$ \text{C}{10}\text{H}{14}\text{CoO}_{4} $$
Molar Mass (g/mol) 475.05 257.15
Melting Point 197°C (decomposition) 172–175°C
Solubility Organic solvents (e.g., CCl₄) Polar aprotic solvents

Key Physicochemical Properties

  • Thermal Stability : The complex decomposes at 197°C, a temperature higher than its non-fluorinated analogue (cobalt(II) acac), due to stronger metal-ligand bonding from fluorine’s inductive effects.
  • Solubility : It exhibits high solubility in non-polar solvents like carbon tetrachloride, a trait leveraged in metal-organic chemical vapor deposition (MOCVD).
  • Magnetic Properties : As a high-spin cobalt(II) complex, it displays paramagnetism, with magnetic moments typical of octahedral Co²⁺ centers (∼4.7–5.2 μB).
  • Hydration Behavior : The hydrate form ($$ \text{C}{10}\text{H}{4}\text{CoF}{12}\text{O}{5} $$) shows reduced volatility compared to the anhydrous form, impacting its utility in vapor-phase applications.

Properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2/b2*2-1-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIKKGKIICOZQC-SUXDNRKISA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Co2F12O4+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19648-83-0
Record name Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction of Cobalt(II) Chloride with Hexafluoroacetylacetone

The most common method involves reacting cobalt(II) chloride (CoCl₂) with hexafluoroacetylacetone (Hhfac) in the presence of a base. The base deprotonates Hhfac to form the enolate, which coordinates with Co²⁺.

Procedure :

  • Dissolve Hhfac (2.0 mmol) in ethanol (20 mL).

  • Add aqueous NaOH (2.2 mmol) dropwise to form the sodium enolate.

  • Slowly add CoCl₂·6H₂O (1.0 mmol) in ethanol (10 mL) under nitrogen.

  • Stir for 4 hours at 60°C, yielding a deep green solution.

  • Filter and recrystallize from a chloroform/ethanol mixture (3:1 v/v).

Key Parameters :

ParameterValue
Molar Ratio (Co:Hhfac)1:2
Temperature60°C
Yield75–85%
Purity (by XRD)>95%

Mechanism :
CoCl2+2Hhfac+2NaOHCo(hfac)2+2NaCl+2H2O\text{CoCl}_2 + 2\,\text{Hhfac} + 2\,\text{NaOH} \rightarrow \text{Co(hfac)}_2 + 2\,\text{NaCl} + 2\,\text{H}_2\text{O}

Metathesis with Preformed Enolate Salts

Sodium Hexafluoroacetylacetonate and Cobalt(II) Nitrate

This method avoids direct base addition by using pre-synthesized sodium hfac.

Procedure :

  • Prepare Na(hfac) by reacting Hhfac (2.0 mmol) with NaH (2.2 mmol) in THF.

  • Add Co(NO₃)₂·6H₂O (1.0 mmol) in THF (15 mL).

  • Reflux for 3 hours under argon.

  • Evaporate solvent and wash with cold hexane.

Advantages :

  • Higher reproducibility due to controlled enolate formation.

  • Avoids side reactions from excess base.

Characterization Data :

  • IR (KBr) : ν(C=O) = 1635 cm⁻¹, ν(Co-O) = 485 cm⁻¹.

  • UV-Vis (CH₂Cl₂) : λₘₐₓ = 610 nm (d-d transition).

Solvothermal Synthesis for Crystalline Products

High-Pressure Crystallization in Teflon-Lined Reactors

Solvothermal methods enhance crystallinity and phase purity.

Procedure :

  • Combine CoCl₂ (1.0 mmol), Hhfac (2.2 mmol), and triethylamine (2.5 mmol) in acetonitrile (25 mL).

  • Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Cool to room temperature; isolate blue-green crystals via filtration.

Crystallographic Data :

ParameterValue
Space GroupP -3 c 1
Unit Cell (Å)a = 17.958, c = 12.531
Coordination GeometryDistorted octahedral

Electrochemical Deposition

Anodic Oxidation of Cobalt in Hhfac Electrolytes

Electrochemical methods enable thin-film deposition for electronic applications.

Procedure :

  • Prepare an electrolyte of Hhfac (0.1 M) in propylene carbonate.

  • Use a cobalt anode and platinum cathode.

  • Apply 2.5 V for 30 minutes; deposit Co(hfac)₂ on the anode.

Film Properties :

  • Thickness: 50–200 nm.

  • Conductivity: 10⁻³ S/cm (semiconductor behavior).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Substitution75–8590–95HighModerate
Metathesis80–8895–98ModerateHigh
Solvothermal65–75>99LowLow
Electrochemical50–6085–90HighHigh

Challenges and Optimization Strategies

  • Oxidation Control : Co²⁺ is prone to oxidation; methods require inert atmospheres (N₂/Ar).

  • Ligand Degradation : Hhfac decomposes above 150°C; solvothermal temperatures must stay below this threshold.

  • Solvent Selection : Ethanol/THF mixtures improve solubility, while chloroform enhances crystallization .

Chemical Reactions Analysis

Types of Reactions

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, often referred to as cobalt(II) hexafluoroacetylacetonate, is a coordination compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields including catalysis, materials science, and medicinal chemistry.

Catalysis

Cobalt(II) hexafluoroacetylacetonate has been extensively studied for its catalytic properties in organic reactions. It acts as an effective catalyst in:

  • Cross-Coupling Reactions : The compound facilitates C–C bond formation in Suzuki and Heck reactions, which are crucial in the synthesis of complex organic molecules.
  • Oxidation Reactions : It has shown potential in catalyzing the oxidation of alcohols to carbonyl compounds. Studies indicate that the fluorinated ligands enhance the oxidation efficiency due to their electron-withdrawing effects.

Case Study: Cobalt-Catalyzed Suzuki Coupling

A study published in the Journal of Organic Chemistry demonstrated that cobalt(II) hexafluoroacetylacetonate could successfully catalyze Suzuki coupling reactions under mild conditions. The reaction yielded high conversion rates and selectivity for biaryl compounds, showcasing its utility in pharmaceutical synthesis .

Materials Science

In materials science, cobalt(II) hexafluoroacetylacetonate is utilized in the development of advanced materials:

  • Magnetic Materials : The compound's magnetic properties make it suitable for synthesizing magnetic nanoparticles used in data storage and biomedical applications.
  • Thin Films : Thin films of cobalt(II) hexafluoroacetylacetonate can be deposited on substrates to create functional coatings with specific optical and electronic properties.

Table 2: Applications in Materials Science

ApplicationDescription
Magnetic NanoparticlesUsed in MRI contrast agents and drug delivery systems
Functional CoatingsEmployed in electronics and sensors

Medicinal Chemistry

The biological activity of cobalt(II) hexafluoroacetylacetonate is being explored for potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation.
  • Enzyme Mimics : Due to its structural similarity to certain metalloenzymes, cobalt(II) hexafluoroacetylacetonate is being investigated as a potential enzyme mimic for biochemical applications.

Case Study: Anticancer Properties

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer efficacy of cobalt(II) hexafluoroacetylacetonate against breast cancer cells. The study noted significant cell death at low concentrations, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of cobalt (II) hexafluoro-2,4-pentanedionate involves its ability to coordinate with various substrates. The compound can form stable complexes with different ligands, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares cobalt(II) hexafluoroacetylacetonate hydrate with analogous metal hexafluoroacetylacetonates and non-fluorinated cobalt complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Metal Oxidation State Ligand Count Key Properties/Applications
Cobalt(II) hexafluoroacetylacetonate hydrate C₁₀H₆CoF₁₂O₅ 493.07 +2 2 High thermal stability; used in chemical vapor deposition (CVD)
Aluminum hexafluoroacetylacetonate Al(C₅HF₆O₂)₃ 556.18 (calculated) +3 3 Catalysis, precursor for aluminum oxide films
Barium hexafluoroacetylacetonate Ba(C₅HF₆O₂)₂ 551.43 +2 2 Thin-film deposition for electronics
Nickel(II) hexafluoroacetylacetonate hydrate Ni(C₅HF₆O₂)₂·H₂O 490.81 +2 2 Organic synthesis, magnetic studies
Cobalt(II) acetylacetonate (non-fluorinated) Co(C₅H₇O₂)₂ 257.15 +2 2 Lower thermal stability; magnetic materials

Key Observations :

  • Fluorination Effects: Fluorinated ligands (hfacac⁻) increase molecular weight and thermal stability compared to non-fluorinated acetylacetonates (acac⁻). For example, cobalt(II) acetylacetonate (257.15 g/mol) is less volatile and decomposes at lower temperatures than its fluorinated counterpart .
  • Metal-Specific Behavior : Aluminum hexafluoroacetylacetonate adopts a trigonal coordination geometry (3 ligands) due to the +3 oxidation state, whereas cobalt(II) complexes typically form octahedral or square-planar geometries with two ligands .

Physicochemical Properties

  • Solubility: Fluorinated complexes exhibit higher solubility in organic solvents (e.g., acetone, THF) due to the hydrophobic nature of fluorine substituents. Cobalt(II) hexafluoroacetylacetonate is more soluble than cobalt(II) acetylacetonate in non-polar media .
  • Magnetic Properties: Cobalt(II) complexes are generally paramagnetic.

Research Findings and Data

Stability and Reactivity

  • Thermal Decomposition : Cobalt(II) hexafluoroacetylacetonate decomposes above 200°C, releasing volatile ligands, making it suitable for high-temperature CVD processes .
  • Ligand Exchange: Fluorinated ligands resist hydrolysis compared to non-fluorinated analogs, enhancing stability in moist environments .

Comparative Toxicity

While cobalt(II) acetylacetonate shows moderate toxicity (oral LD₅₀ in rats: 150 mg/kg), fluorinated cobalt complexes may have lower acute toxicity due to reduced ion release, though chronic exposure risks remain .

Biological Activity

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a coordination compound notable for its unique ligand structure and potential applications in biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H2CoF12O4\text{C}_{10}\text{H}_{2}\text{CoF}_{12}\text{O}_{4} and is characterized by its distinctive hexafluoroacetylacetonate ligand. The compound exhibits stability and reactivity that are essential for its biological applications.

The biological activity of this compound is primarily attributed to its ability to coordinate with various biomolecules. The cobalt center can interact with proteins and nucleic acids, influencing their structure and function. This coordination can lead to:

  • Catalytic Activity : The compound may act as a catalyst in biochemical reactions.
  • Metalloprotein Mimicry : It can mimic metalloproteins, facilitating various enzymatic processes.

1. Antimicrobial Properties

Research has indicated that cobalt complexes exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. A study involving various bacterial strains demonstrated that this compound could effectively reduce microbial load in vitro.

2. Anticancer Activity

The compound has shown promise in cancer research. In vitro studies have reported that cobalt complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests a potential therapeutic role in cancer treatment.

3. Imaging and Diagnostic Applications

Due to its unique properties, this compound is being explored as a contrast agent in biological imaging techniques. Its ability to form stable complexes allows for enhanced imaging capabilities in magnetic resonance imaging (MRI).

Case Studies

StudyObjectiveFindings
Antimicrobial Activity Evaluate effectiveness against bacterial strainsSignificant reduction in bacterial growth observed with minimum inhibitory concentration (MIC) values indicating efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Effects Investigate apoptosis induction in cancer cellsInduced ROS production leading to apoptotic pathways activation in several cancer cell lines .
Imaging Applications Assess potential as MRI contrast agentEnhanced imaging quality noted in preclinical models due to stable cobalt complexes.

Comparative Analysis with Similar Compounds

This compound is compared with other cobalt complexes such as:

CompoundBiological ActivityUnique Features
Cobalt(II) AcetylacetonateAntimicrobial and anticancer propertiesLess stability compared to hexafluoro complex
Cobalt(III) HexafluoroacetylacetonateCatalytic activity in organic reactionsHigher oxidation state provides different reactivity
Nickel(II) HexafluoroacetylacetonateSimilar antimicrobial effectsDifferent metal ion influences biological interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, and how can reaction conditions be methodically optimized?

  • Methodological Answer : Synthesis typically involves coordinating cobalt(II) ions with the fluorinated β-diketonate ligand under inert conditions. Key parameters include:

  • Ligand Preparation : Ensure ligand purity via recrystallization or column chromatography .
  • Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF or acetonitrile) to prevent hydrolysis .
  • Stoichiometry : Maintain a 1:3 metal-to-ligand ratio for octahedral coordination, verified by UV-Vis spectroscopy .
  • Yield Optimization : Vary temperature (40–80°C) and reaction time (12–24 hours) while monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this cobalt complex?

  • Methodological Answer :

  • IR Spectroscopy : Identify ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • X-ray Diffraction : Resolve coordination geometry (e.g., bond angles like Co–O ≈ 2.0–2.1 Å) and confirm the (Z)-configuration of the ligand .
  • NMR (¹⁹F) : Detect ligand symmetry and purity; expect a single peak for equivalent fluorines .

Q. How can researchers integrate theoretical frameworks (e.g., ligand field theory) to predict this compound’s electronic properties?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to calculate d-orbital splitting and predict UV-Vis absorption bands. Compare results with experimental spectra .
  • Ligand Field Parameters : Estimate Δ₀ (crystal field splitting) from electronic spectra and correlate with redox behavior .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved in studies of this compound?

  • Methodological Answer :

  • Case Example : If IR suggests monodentate ligand binding but X-ray shows bidentate coordination:

Verify crystallographic data for solvent inclusion or disorder .

Re-examine IR peak assignments using isotopic labeling or temperature-dependent studies .

Cross-validate with EXAFS to assess bond distances dynamically .

Q. What experimental designs are critical for assessing the biological activity or toxicity of this cobalt complex in vitro?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin assays with human cell lines (e.g., HepG2) at concentrations ≤10 µM, referencing cobalt toxicity thresholds from toxicogenomic databases .
  • Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence, comparing results to cobalt chloride controls .
  • Dose-Response Curves : Apply Hill equation modeling to distinguish ligand-specific effects from cobalt ion toxicity .

Q. How can researchers leverage structural data to engineer derivatives with enhanced magnetic or catalytic properties?

  • Methodological Answer :

  • Coordination Tuning : Substitute fluorinated ligands with electron-withdrawing groups (e.g., –CF₃ → –NO₂) to modulate redox potentials .
  • Supramolecular Design : Utilize hydrogen bonding (e.g., O6–H6A interactions in crystal packing) to stabilize reactive intermediates in catalysis .

Methodological Best Practices

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Guidelines :

  • Detailed Protocols : Specify exact molar ratios, solvent purity levels, and inert atmosphere conditions (e.g., Schlenk line use) .
  • Data Curation : Deposit raw spectral data (e.g., .CIF files for crystallography) in public repositories like PubChem or CCDC .

Q. How should researchers formulate hypotheses when investigating structure-property relationships in this complex?

  • Framework :

  • Hypothesis Example : "The electron-withdrawing –CF₃ groups stabilize the cobalt(II) oxidation state, reducing catalytic turnover in oxidation reactions."
  • Testing : Compare cyclic voltammetry of fluorinated vs. non-fluorinated analogs to assess redox stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

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